2-bromo-N-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(4-methoxyphenyl)propanamide” is a specialty product used in proteomics research . It has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .

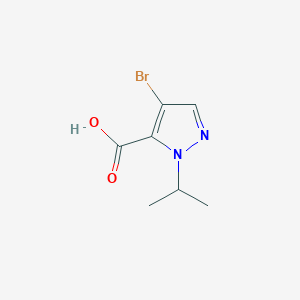

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of the propanamide chain, and a 4-methoxyphenyl group attached to the nitrogen atom of the propanamide .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C10H12BrNO2 and a molecular weight of 258.12 .Aplicaciones Científicas De Investigación

Analytical Chemistry and Toxicology

- Case Study Analysis: A study by Poklis et al. (2014) demonstrates the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of N-benzyl phenethylamines derivatives, highlighting the importance of such compounds in toxicological analysis and forensic science (Poklis et al., 2014).

Pharmacological Research

- Antibacterial Activity Research: Eissa et al. (2017) investigated novel (6-methoxy-2-naphthyl) propanamide derivatives for their potential antibacterial activity, demonstrating the relevance of such compounds in the development of new antibacterial agents (Eissa et al., 2017).

Biochemistry and Molecular Studies

- Structural Analysis: A study by Kulai and Mallet-Ladeira (2016) on the synthesis and molecular structure of a similar compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, provides insights into the importance of structural analysis in understanding the properties of such compounds (Kulai & Mallet-Ladeira, 2016).

- Photocleavage Reactions: Research on the photochemistry of monothioimides, including compounds like N-(4-bromo-2,6-dimethylphenyl)-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, highlights the potential of these compounds in photoreactive applications (Fu, Scheffer, & Trotter, 1998).

Synthesis and Material Science

- Fluorescent ATRP Initiator: The compound's use as an efficient fluorescent ATRP initiator in polymerizations of acrylates is highlighted in Kulai and Mallet-Ladeira's study, indicating its utility in material science (Kulai & Mallet-Ladeira, 2016).

Propiedades

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOKTSMJKGAHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2473552.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)

![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)

![N-(1-Cyanocyclohexyl)-2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2473564.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)

![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)

![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)